

# An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(6-Aminopyridin-3-yl)benzoic acid

Cat. No.: B1290337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(6-Aminopyridin-3-yl)benzoic acid**, a heterocyclic aromatic compound with the molecular weight of 214.22 g/mol. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities, making it a valuable resource for professionals in drug discovery and development.

## Physicochemical Properties

**4-(6-Aminopyridin-3-yl)benzoic acid** is a bifunctional molecule incorporating a benzoic acid moiety and an aminopyridine ring. This structure provides a scaffold for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

| Property                              | Value                                                         | Source(s)           |
|---------------------------------------|---------------------------------------------------------------|---------------------|
| Molecular Weight                      | 214.22 g/mol                                                  | <a href="#">[1]</a> |
| Molecular Formula                     | C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| CAS Number                            | 222986-51-8                                                   | <a href="#">[1]</a> |
| Topological Polar Surface Area (TPSA) | 76.21 Å <sup>2</sup>                                          | <a href="#">[1]</a> |
| logP (calculated)                     | 2.029                                                         | <a href="#">[1]</a> |
| Hydrogen Bond Donors                  | 2                                                             | <a href="#">[1]</a> |
| Hydrogen Bond Acceptors               | 3                                                             | <a href="#">[1]</a> |
| Rotatable Bonds                       | 2                                                             | <a href="#">[1]</a> |

## Synthesis and Spectroscopic Characterization

The synthesis of **4-(6-Aminopyridin-3-yl)benzoic acid** can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst.

## Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route for **4-(6-Aminopyridin-3-yl)benzoic acid** involves the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with 5-bromo-2-aminopyridine.

Materials:

- 4-Carboxyphenylboronic acid
- 5-Bromo-2-aminopyridine
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)

- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

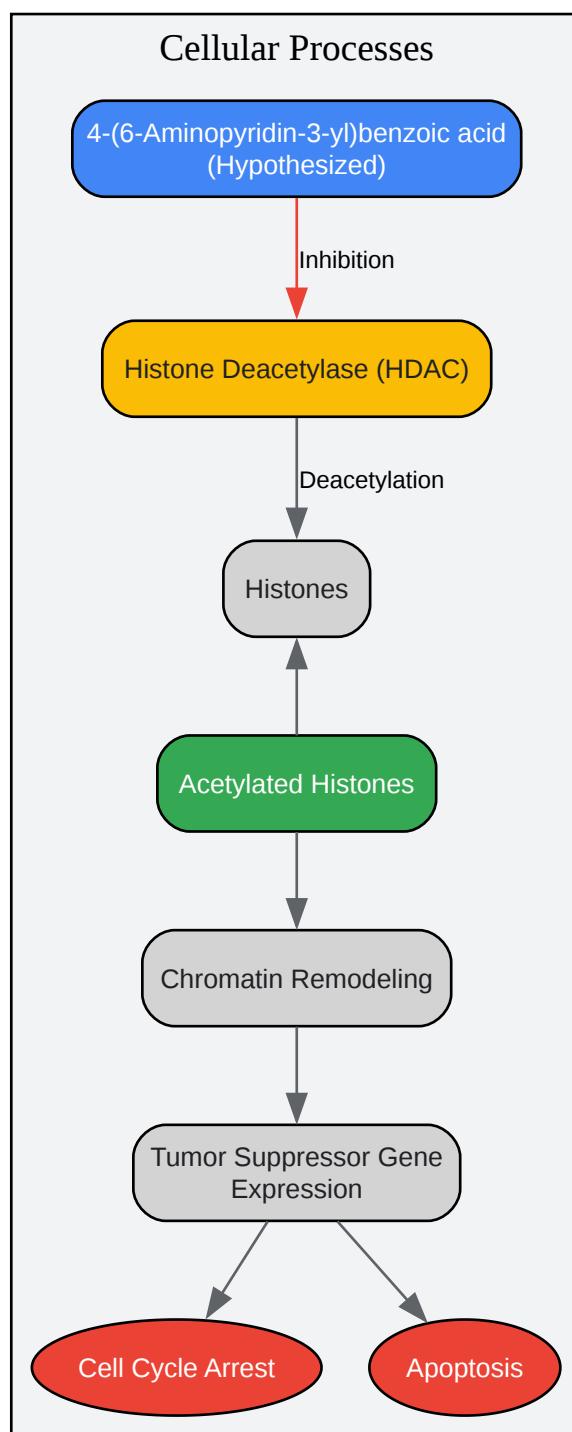
Procedure:

- In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 5-bromo-2-aminopyridine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
- Add a 3:1 mixture of 1,4-dioxane and water to the flask.
- Add potassium carbonate (2.5 equivalents) to the mixture.
- Degas the mixture by bubbling nitrogen through it for 15 minutes.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute it with water.
- Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with water.
- Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **4-(6-Aminopyridin-3-yl)benzoic acid**.

**Fig. 1:** Synthetic workflow for **4-(6-Aminopyridin-3-yl)benzoic acid**.

## Spectroscopic Data

The structural confirmation of **4-(6-Aminopyridin-3-yl)benzoic acid** relies on various spectroscopic techniques. The expected spectral data are summarized in Table 2.


| Technique               | Expected Data                                                                                                                                                                                                                                                                                                                                                                      |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR        | Signals corresponding to aromatic protons of both the benzoic acid and pyridine rings, an amino group proton signal, and a carboxylic acid proton signal. The aromatic region would likely show complex splitting patterns due to coupling between adjacent protons.                                                                                                               |
| $^{13}\text{C}$ NMR     | Resonances for all 12 carbon atoms, including the carboxyl carbon, and the carbons of the two aromatic rings.                                                                                                                                                                                                                                                                      |
| IR ( $\text{cm}^{-1}$ ) | Characteristic peaks for N-H stretching of the amino group (around $3300\text{-}3500\text{ cm}^{-1}$ ), O-H stretching of the carboxylic acid (broad, around $2500\text{-}3300\text{ cm}^{-1}$ ), C=O stretching of the carboxylic acid (around $1680\text{-}1710\text{ cm}^{-1}$ ), and C=C and C=N stretching of the aromatic rings (around $1450\text{-}1600\text{ cm}^{-1}$ ). |
| Mass Spectrometry       | A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 214.22.                                                                                                                                                                                                                                                                                             |

## Potential Biological Activities and Applications

While specific biological studies on **4-(6-Aminopyridin-3-yl)benzoic acid** are limited in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications. Derivatives of aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.

## Potential as an Anticancer Agent

Benzoic acid derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds may act by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.<sup>[2][3]</sup> Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.<sup>[2][4]</sup> The aminopyridine moiety is also a common feature in many biologically active compounds, including kinase inhibitors used in cancer therapy.

[Click to download full resolution via product page](#)

**Fig. 2:** Hypothesized HDAC inhibition pathway.

## Potential as an Antimicrobial Agent

Derivatives of p-aminobenzoic acid (PABA) have been reported to possess antimicrobial properties.<sup>[5]</sup> The mechanism of action for some of these compounds involves the inhibition of essential metabolic pathways in bacteria. Given its structural similarity to PABA, **4-(6-Aminopyridin-3-yl)benzoic acid** and its derivatives could be explored for their efficacy against various bacterial and fungal strains.

## Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

### Materials:

- **4-(6-Aminopyridin-3-yl)benzoic acid**
- Bacterial or fungal strain of interest
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

### Procedure:

- Prepare a stock solution of **4-(6-Aminopyridin-3-yl)benzoic acid** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
- Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm using a plate reader.

**Fig. 3:** Workflow for antimicrobial susceptibility testing.

## Conclusion

**4-(6-Aminopyridin-3-yl)benzoic acid** is a versatile chemical entity with a molecular weight of 214.22 g/mol. Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling. While specific biological data for this compound is not extensively documented, its structural features suggest promising avenues for investigation in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers to further explore the potential of **4-(6-Aminopyridin-3-yl)benzoic acid** and its derivatives in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290337#4-6-aminopyridin-3-yl-benzoic-acid-molecular-weight-214-22>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)